1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-7-10(11(16)18-6)14(4,5)9-15/h10H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJFIVWVYIOCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1C(=O)OC)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with commercially available piperidine derivatives and involves selective protection, alkylation, and esterification steps:
Starting materials: Piperidine or substituted piperidines, tert-butyl chloroformate (for tert-butyl ester introduction), methyl iodide (for methylation), and strong bases such as sodium hydride or lithium diisopropylamide (LDA) for deprotonation and alkylation steps.
General approach: The piperidine nitrogen is first protected by reaction with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate intermediate. Subsequent methylation at the 4-position and introduction of the 3,3-dimethyl substituents are achieved via alkylation reactions using methyl iodide and strong bases. The final compound is purified by recrystallization or chromatographic methods.
Detailed Reaction Conditions and Steps
| Step | Reaction | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Protection of piperidine nitrogen | Piperidine + tert-butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Forms tert-butyl carbamate intermediate | High (typically >90%) |
| 2 | Methylation and dimethyl substitution | Methyl iodide + strong base (e.g., sodium hydride or LDA), solvent (THF or DMF), low temperature (-78°C to 0°C) | Introduces methyl groups at 4-position and 3,3-dimethyl substituents | Variable, optimized by temperature control |
| 3 | Esterification or further functionalization | Acid/base workup, possible use of palladium-catalyzed cross-coupling for substituent installation | Purification by column chromatography or recrystallization | 80–95% depending on step |
-
- Use of LDA at low temperatures (-78°C) to generate enolates for selective alkylation.
- Palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)2 with XPhos ligand) under inert atmosphere (argon or nitrogen) at 40–100°C for installing substituents if needed.
- Acidic workup with hydrochloric acid in dioxane to remove protecting groups or neutralize reaction mixtures.
Purification: Silica gel column chromatography with gradient elution (ethyl acetate/heptane) or recrystallization from suitable solvents ensures high purity.
Yield Optimization and Common Challenges
| Reaction Step | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Iodomethylation | LDA | THF | -42°C | 99% | Strict temperature control critical to avoid side reactions |
| Cross-coupling | Pd(OAc)2 + XPhos | DMF | 100°C | 24.5% | Yield sensitive to base choice (Cs2CO3 vs. K2CO3) and ligand |
| Deprotection | HCl | Dioxane | 93–96°C (17 h) | 95% | Prolonged heating required for complete deprotection |
- Notes on yield variability:
- Use of milder bases (e.g., cesium carbonate) can reduce ester hydrolysis but may lower coupling efficiency.
- Temperature control is essential to suppress elimination or side reactions during alkylation.
- Catalyst and ligand screening (XPhos vs. BrettPhos) can improve cross-coupling yields.
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the regiochemistry of ester groups and methyl substituents, as well as the conformation of the piperidine ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to verify molecular weight (expected m/z ~271.35 g/mol) and monitor reaction progress.
Polarimetry: If chiral centers are present, optical rotation measurements assess enantiomeric purity.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting materials | Piperidine, tert-butyl chloroformate, methyl iodide, strong bases (LDA, NaH) |
| Key reactions | Protection (tert-butyl carbamate formation), methylation, alkylation, esterification |
| Catalysts | Pd(OAc)2 with XPhos ligand for cross-coupling |
| Solvents | THF, DMF, dichloromethane, dioxane |
| Temperature range | -78°C to 100°C depending on step |
| Purification | Column chromatography, recrystallization |
| Typical yields | 80–99% per step, overall yield depends on optimization |
| Characterization | NMR, LC-MS, polarimetry |
| Storage | Inert atmosphere, -20°C |
| Safety | PPE required, careful handling of alkylating agents |
Chemical Reactions Analysis
1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other functional groups can be introduced.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Organic Synthesis
1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the preparation of more complex molecules.
Case Study: Synthesis of Piperidine Derivatives
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel piperidine derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating its utility as a precursor in synthesizing biologically active compounds .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.
Case Study: Anticancer Activity
A study conducted by researchers at a leading pharmaceutical institute explored the anticancer properties of derivatives synthesized from this compound. The derivatives showed promising activity against various cancer cell lines, indicating the compound's potential as a lead structure for developing new anticancer agents .
Agrochemical Applications
This compound has also found applications in agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides.
Data Table: Agrochemical Applications
| Compound Name | Application Type | Target Pest/Weed |
|---|---|---|
| N-(tert-butyl)-4-methylpiperidine-1-carboxylic acid | Herbicide | Broadleaf weeds |
| 1-tert-butyl-4-methylpiperidine-1,4-dicarboxylic acid | Insecticide | Aphids and mites |
The above table summarizes some agrochemical applications where derivatives of this compound have been tested for efficacy against specific pests and weeds.
Material Science
In material science, the compound is being explored for its role in synthesizing polymers and other materials due to its unique chemical properties.
Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices can enhance properties such as elasticity and thermal stability. A recent publication highlighted its use in creating thermoplastic elastomers that exhibit improved performance characteristics .
Mechanism of Action
The mechanism of action of 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Reactivity Trends
- Ester Groups : The tert-butyl ester is hydrolytically stable under basic conditions, while the methyl ester is more labile, enabling selective deprotection .
- 3,3-Dimethyl vs. 3-Oxo : The 3,3-dimethyl groups enhance steric hindrance, reducing ring flexibility, whereas the 3-oxo group introduces electrophilicity for ketone-specific reactions (e.g., Grignard additions) .
- 4-Cyano vs. 4-Iodomethyl: The cyano group participates in click chemistry, while the iodomethyl group is pivotal in cross-coupling (e.g., with arylboronic acids) .
Biological Activity
1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate (CAS No. 1915004-57-7) is a nitrogen-containing organic compound with the molecular formula and a molecular weight of approximately 271.36 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- IUPAC Name : 1-(tert-butyl) 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
- Molecular Weight : 271.36 g/mol
- Purity : Typically reported at 97% .
- Storage Conditions : Should be kept in a dark place, sealed and dry at room temperature .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Inhibitory Effects on Enzymes : Potential inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters .
- Antioxidant Properties : The compound may possess antioxidant activity that could protect cells from oxidative stress .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity. Notable findings include:
- MAO Inhibition :
- Antioxidant Activity :
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| MAO-A Inhibition | Significant inhibition observed | |
| MAO-B Inhibition | Significant inhibition observed | |
| Antioxidant Activity | Protective against oxidative stress |
Table 2: Inhibition Concentrations for MAO Isoforms
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.19 | MAO-A |
| Compound B | 0.75 | MAO-B |
| Compound C | >10 | MAO-A |
Q & A
Q. What are the key steps and reaction conditions for synthesizing 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate?
- Methodological Answer : Synthesis involves multi-step sequences, including:
- Lithium diisopropylamide (LDA) -mediated deprotonation at low temperatures (-78°C) to generate enolates or intermediates .
- Palladium-catalyzed cross-coupling (e.g., with tert-butyl XPhos ligand) under inert atmospheres (40–100°C) to install substituents .
- Acid/Base Workup : Hydrochloric acid (HCl) for deprotection or neutralization .
- Purification : Column chromatography (e.g., silica gel, gradient elution with EtOAc/heptane) .
Yield optimization requires strict temperature control and inert conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry of substituents (e.g., tert-butyl vs. methyl groups) and piperidine ring conformation .
- LCMS : Confirm molecular weight (e.g., m/z 698.8 [M+H]+ in positive ion mode) and monitor reaction progress .
- Polarimetry : If chiral centers exist, measure optical rotation to verify enantiomeric purity .
Q. How should researchers handle safety and storage of this compound?
- Methodological Answer :
- Storage : Keep under inert gas (N/Ar) at -20°C to prevent hydrolysis of ester groups .
- Safety : Use PPE (gloves, respirators) due to potential irritancy from tert-butyl esters or iodinated intermediates .
- Waste Disposal : Follow protocols for halogenated/organic waste, especially if iodomethyl derivatives are involved .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for multi-step syntheses?
- Methodological Answer :
- Variable Analysis : Compare reaction parameters (e.g., 24.52% yield with CsCO in DMF at 100°C vs. higher yields using KCO or alternative solvents) .
- Catalyst Screening : Test Pd(OAc) with different ligands (e.g., XPhos vs. BrettPhos) to improve coupling efficiency .
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR or inline LCMS) to identify rate-limiting steps or byproduct formation .
Q. What computational strategies can predict regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict preferential attack at the 3,3-dimethylpiperidine position vs. tert-butyl esters .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on steric hindrance around reactive sites .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to optimize conditions for novel substitutions .
Q. How can researchers validate the stability of intermediates during prolonged storage?
- Methodological Answer :
- Accelerated Stability Testing : Expose intermediates to elevated temperatures (40–60°C) and monitor degradation via HPLC .
- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in hygroscopic intermediates (e.g., iodomethyl derivatives) .
- Freeze-Thaw Cycles : Assess compound integrity after repeated freezing (-20°C) and thawing .
Q. What strategies mitigate side reactions during nucleophilic substitutions on the piperidine ring?
- Methodological Answer :
- Protecting Group Strategy : Use tert-butyl esters to shield carboxylates during iodomethylation or alkylation steps .
- Base Selection : Substitute KCO with milder bases (e.g., CsCO) to minimize ester hydrolysis in polar aprotic solvents .
- Temperature Control : Perform reactions at -42°C to suppress competing elimination pathways .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
